7-Aminoquinoline Hydrochloride 7-Aminoquinoline Hydrochloride
Brand Name: Vulcanchem
CAS No.: 1246556-01-3
VCID: VC21089491
InChI: InChI=1S/C9H8N2.ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;/h1-6H,10H2;1H
SMILES: C1=CC2=C(C=C(C=C2)N)N=C1.Cl
Molecular Formula: C9H9ClN2
Molecular Weight: 180.63 g/mol

7-Aminoquinoline Hydrochloride

CAS No.: 1246556-01-3

Cat. No.: VC21089491

Molecular Formula: C9H9ClN2

Molecular Weight: 180.63 g/mol

* For research use only. Not for human or veterinary use.

7-Aminoquinoline Hydrochloride - 1246556-01-3

Specification

CAS No. 1246556-01-3
Molecular Formula C9H9ClN2
Molecular Weight 180.63 g/mol
IUPAC Name quinolin-7-amine;hydrochloride
Standard InChI InChI=1S/C9H8N2.ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;/h1-6H,10H2;1H
Standard InChI Key HUSLNXSQZYEIFB-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C(C=C2)N)N=C1.Cl
Canonical SMILES C1=CC2=C(C=C(C=C2)N)N=C1.Cl

Introduction

Chemical Properties and Structure

7-Aminoquinoline Hydrochloride is a derivative of quinoline, characterized by an amino group at the 7-position of the quinoline ring and existing as a hydrochloride salt. The compound possesses specific physicochemical properties that make it valuable in chemical and pharmaceutical research.

Basic Properties

The basic chemical and physical properties of 7-Aminoquinoline Hydrochloride are summarized in Table 1.

Table 1. Physicochemical Properties of 7-Aminoquinoline Hydrochloride

PropertyValue
CAS Number1246556-01-3
Molecular FormulaC₉H₉ClN₂ (C9H8N2.ClH)
Molecular Weight180.63 g/mol
IUPAC Namequinolin-7-amine;hydrochloride
InChIInChI=1S/C9H8N2.ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;/h1-6H,10H2;1H
InChI KeyHUSLNXSQZYEIFB-UHFFFAOYSA-N
SMILESC1=CC2=C(C=C(C=C2)N)N=C1.Cl
LogP3.20020
Shelf Life1095 days

The compound's structure consists of a heterocyclic aromatic quinoline core with an amino substituent at the 7-position. This arrangement contributes to its potential for various chemical modifications and biological activities .

Synthesis Methods

General Synthetic Approach

A typical synthesis pathway for 7-Aminoquinoline Hydrochloride involves:

  • Nitration of quinoline to form 7-nitroquinoline

  • Reduction of the nitro group to an amino group using appropriate reducing agents

  • Treatment with hydrochloric acid to form the hydrochloride salt

The synthesis of other aminoquinoline derivatives often follows similar pathways. For instance, in the synthesis of 7-hydroxyquinoline-4-carboxylic acid, 7-aminoquinoline-4-carboxylic acid methyl ester serves as an intermediate, suggesting related synthetic strategies .

Alternative Approaches

Research indicates that 7-aminoquinoline compounds can also be prepared through various methods including:

  • Condensation reactions involving appropriately substituted precursors

  • Multicomponent reactions for more complex derivatives

  • Palladium-catalyzed cross-coupling reactions when specific substitution patterns are desired

These synthetic approaches offer flexibility in creating various derivatives and analogs for structure-activity relationship studies.

Biological Activities

7-Aminoquinoline Hydrochloride and its derivatives exhibit diverse biological activities, making them significant in pharmaceutical research. The most notable activities include antimalarial, antiviral, and potential anticancer properties.

Antimalarial Properties

Quinoline derivatives, including 7-aminoquinoline compounds, have been extensively studied for their antimalarial activity. Their mechanism of action typically involves:

  • Inhibition of heme polymerase enzymes in malaria parasites

  • Disruption of the detoxification process of heme within the parasite

  • Accumulation of toxic heme, ultimately leading to parasite death

This mechanism is similar to that observed with established antimalarial drugs like chloroquine and amodiaquine. Research suggests that 7-aminoquinoline derivatives can be effective against various strains of Plasmodium, including some chloroquine-resistant strains.

Research Applications

The versatility of 7-Aminoquinoline Hydrochloride makes it valuable in various research applications across pharmaceutical sciences and medicinal chemistry.

Medicinal Chemistry

7-Aminoquinoline Hydrochloride serves as an important building block in the synthesis of numerous biologically active compounds. Its structure allows for various modifications and derivatizations to create compounds with enhanced or targeted biological activities.

Research applications include:

  • Development of novel antimalarial agents with improved efficacy against resistant strains

  • Synthesis of antiviral compounds targeting specific viral mechanisms

  • Creation of anticancer agents with selective activity against cancer cells

Structural Diversification

The compound offers multiple sites for structural modification, enabling the creation of diverse chemical libraries for structure-activity relationship studies. Such modifications typically include:

  • Substitutions at various positions of the quinoline ring

  • Modifications of the amino group through acylation, alkylation, or coupling with other functional groups

  • Integration into hybrid structures with other pharmacophores

Biological Probes

In biological research, 7-Aminoquinoline Hydrochloride and its derivatives can be employed as probes to study various biomolecular functions. These applications help advance understanding of cellular processes and interactions at the molecular level, contributing to progress in biochemistry and pharmacology.

Related Compounds and Derivatives

7-Aminoquinoline Hydrochloride belongs to a larger family of quinoline derivatives with varied biological activities. Comparing these related compounds provides insight into structure-activity relationships and potential applications.

Comparison with Related Quinoline Derivatives

Table 4. Comparison of 7-Aminoquinoline Hydrochloride with Related Compounds

CompoundKey Structural FeaturesPrimary Applications
7-Aminoquinoline HydrochlorideAmino group at 7-position of quinolineResearch building block, potential antimalarial and antiviral agent
Chloroquine7-chloro-4-aminoquinoline with diethylaminopentylamino side chainEstablished antimalarial drug
Amodiaquine7-chloro-4-aminoquinoline with 4'-hydroxyanilino side chainAntimalarial agent
Primaquine8-aminoquinoline with primaquine side chainTreatment of malaria, particularly for hypnozoite forms

These structural relationships highlight how modifications to the basic quinoline scaffold can lead to compounds with specific therapeutic profiles .

Hybrid Molecules

Recent research has focused on the development of hybrid molecules incorporating the aminoquinoline structure with other pharmacophores. Examples include:

  • 7-chloro-4-aminoquinoline-benzimidazole hybrids with anticancer properties

  • 7-aminoquinoline-hydrazones with antimicrobial activity

  • 4-aminoquinoline-isatin hybrids with various biological activities

These hybrid approaches aim to combine the beneficial properties of multiple pharmacophores into single molecules with enhanced or novel biological activities.

Future Research Directions

The continuing interest in 7-Aminoquinoline Hydrochloride and related compounds suggests several promising avenues for future research.

Targeted Drug Development

Future research could focus on:

  • Optimization of antimalarial activity against resistant strains

  • Enhancement of antiviral properties with reduced cytotoxicity

  • Development of selective anticancer agents based on the quinoline scaffold

  • Exploration of activity against other infectious diseases or conditions

Structural Optimization

Structure-activity relationship studies could investigate:

  • Effects of various substituents on the quinoline ring

  • Optimal side chains for specific biological targets

  • Development of prodrugs or conjugates for improved pharmacokinetics

  • Novel synthetic approaches for more efficient production

Combination Therapies

Research might explore:

  • Synergistic effects of 7-aminoquinoline derivatives with established drugs

  • Dual-action compounds targeting multiple biological pathways

  • Incorporation into drug delivery systems for enhanced efficacy

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